Enzymatic Potency: DS89002333 vs. BLU0588 and DS01080522
DS89002333 exhibits superior enzymatic potency compared to two structurally distinct PRKACA inhibitors. Its IC50 of 0.3 nM represents a 3.3-fold improvement over BLU0588 (IC50 = 1 nM) and a 2.7-fold improvement over DS01080522 (IC50 = 0.8 nM) [REFS-1, REFS-2, REFS-3]. This quantitative difference directly impacts the concentration required for target engagement and may influence off-target effects at higher doses.
| Evidence Dimension | PRKACA enzymatic inhibition IC50 |
|---|---|
| Target Compound Data | 0.3 nM |
| Comparator Or Baseline | BLU0588 (1 nM); DS01080522 (0.8 nM) |
| Quantified Difference | 3.3-fold more potent than BLU0588; 2.7-fold more potent than DS01080522 |
| Conditions | Biochemical kinase activity assay (specific assay conditions not detailed in public sources) |
Why This Matters
Lower IC50 translates to lower effective concentrations in cellular and in vivo studies, reducing the risk of non-specific cytotoxicity and improving the therapeutic window.
- [1] Toyota, A., et al. (2022). Biochem Biophys Res Commun, 621, 157-161. View Source
